1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea
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Description
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, also known as DMTU, is a potent antioxidant and a promising therapeutic agent. DMTU has been extensively studied for its potential applications in various scientific research areas, including neuroprotection, cardiovascular disease, and cancer.
Scientific Research Applications
Impact on Cuticle Deposition and Insecticidal Activity
A study by Mulder and Gijswijt (1973) on two promising new insecticides, including compounds similar to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, revealed their unique mode of action, where they interfere with cuticle deposition in insects. This leads to a failure in moulting or pupating, resulting in death. These compounds are expected to be safe towards mammals and demonstrate a broad spectrum of insecticidal activity (Mulder & Gijswijt, 1973).
Photocatalysis for Environmental Remediation
Kim, Monllor-Satoca, and Choi (2012) discussed the use of titania photocatalysts modified with surface components, including chlorophenol and urea derivatives, for the simultaneous production of hydrogen and degradation of organic pollutants. This dual-function photocatalysis indicates a potential application for 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea in environmental pollution control (Kim, Monllor-Satoca, & Choi, 2012).
Novel Compound Synthesis and Biological Activity
Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives, including compounds structurally related to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, and evaluated their antitumor activities. Some derivatives showed promising antitumor activities, suggesting potential applications in medicinal chemistry (Ling et al., 2008).
Corrosion Inhibition
Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including those structurally similar to 1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea, for mild steel in acidic solutions. The study demonstrates the potential use of such compounds in protecting metals from corrosion, contributing to material science and engineering (Mistry et al., 2011).
properties
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3S/c12-7-1-3-8(4-2-7)14-11(16)15-10-6-19(17,18)5-9(10)13/h1-4,9-10H,5-6H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWIYCFLTIBLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-1,1-dioxothiolan-3-yl)-3-(4-chlorophenyl)urea |
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